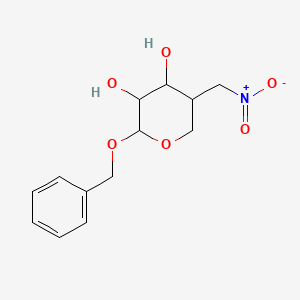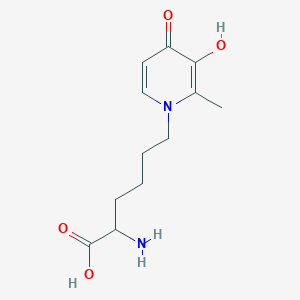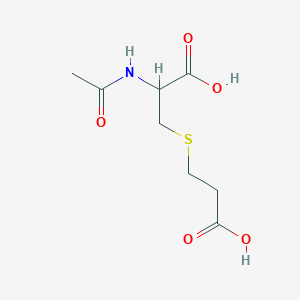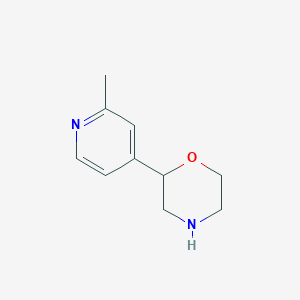
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-methylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is a derivative of Oseltamivir, a well-known antiviral medication used to treat and prevent influenza. This compound is structurally modified to potentially enhance its pharmacological properties, such as increased bioavailability or reduced side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” typically involves multiple steps, including:
Starting Material Preparation: The synthesis begins with the preparation of the core Oseltamivir structure.
Substitution Reactions: The ethylpropoxy and methylpropoxy groups are introduced through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Quality Control: Ensuring the final product meets regulatory standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The ethylpropoxy and methylpropoxy groups can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various alkylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying substitution reactions.
Biology: Investigated for its antiviral properties against different strains of influenza.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetics.
Industry: Utilized in the development of new antiviral drugs.
Mecanismo De Acción
The mechanism of action of “3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” involves:
Molecular Targets: The compound targets the neuraminidase enzyme on the surface of influenza viruses.
Pathways Involved: Inhibition of neuraminidase prevents the release of new viral particles, thereby limiting the spread of infection.
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: The parent compound, widely used as an antiviral medication.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: A neuraminidase inhibitor used for treating influenza.
Uniqueness
“3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir” is unique due to its structural modifications, which may offer advantages such as:
Enhanced Bioavailability: Improved absorption and distribution in the body.
Reduced Side Effects: Potentially fewer adverse reactions compared to the parent compound.
Increased Potency: Greater effectiveness against resistant strains of influenza.
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-5-amino-3-butan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-5-9(3)21-13-8-11(15(19)20-6-2)7-12(16)14(13)17-10(4)18/h8-9,12-14H,5-7,16H2,1-4H3,(H,17,18) |
Clave InChI |
DVWBSYTVGZEABZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)



![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)




![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)


